molecular formula C4H4BrF2N3 B6182691 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole CAS No. 2703774-40-5

4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole

Cat. No. B6182691
CAS RN: 2703774-40-5
M. Wt: 212
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole (4-BDFM-2M-2H-1,2,3-T) is a synthetic triazole compound with a variety of applications in scientific research. This compound has been studied for its ability to act as a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been studied for its potential to act as an anti-tumor agent, and has been used in various cancer research studies. Additionally, 4-BDFM-2M-2H-1,2,3-T has been shown to have anti-inflammatory properties and can be used in the treatment of asthma.

Scientific Research Applications

4-BDFM-2M-2H-1,2,3-T has been studied for its potential to act as a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This compound has also been studied for its potential to act as an anti-tumor agent, and has been used in various cancer research studies. Additionally, 4-BDFM-2M-2H-1,2,3-T has been shown to have anti-inflammatory properties and can be used in the treatment of asthma.

Mechanism of Action

The mechanism of action of 4-BDFM-2M-2H-1,2,3-T is not yet fully understood. It is believed that this compound binds to the heme group of cytochrome P450 enzymes, which inhibits their ability to metabolize drugs and other xenobiotics. This inhibition can lead to increased drug efficacy and reduced side effects. Additionally, 4-BDFM-2M-2H-1,2,3-T has been shown to have anti-inflammatory properties and can be used in the treatment of asthma.
Biochemical and Physiological Effects
4-BDFM-2M-2H-1,2,3-T has been studied for its potential to act as a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This inhibition can lead to increased drug efficacy and reduced side effects. Additionally, 4-BDFM-2M-2H-1,2,3-T has been shown to have anti-inflammatory properties and can be used in the treatment of asthma. This compound has also been studied for its potential to act as an anti-tumor agent, and has been used in various cancer research studies.

Advantages and Limitations for Lab Experiments

The major advantage of using 4-BDFM-2M-2H-1,2,3-T in laboratory experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This inhibition can lead to increased drug efficacy and reduced side effects. Additionally, 4-BDFM-2M-2H-1,2,3-T has been shown to have anti-inflammatory properties and can be used in the treatment of asthma. However, this compound is not suitable for use in humans due to its potential toxicity.

Future Directions

The potential applications of 4-BDFM-2M-2H-1,2,3-T are vast and there are many possible future directions for this compound. These include further research into its potential as an anti-tumor agent, its use as an inhibitor of cytochrome P450 enzymes, and its potential to be used in the treatment of asthma. Additionally, further research into its biochemical and physiological effects could yield new and innovative uses for this compound.

Synthesis Methods

4-BDFM-2M-2H-1,2,3-T can be synthesized by a two-step reaction. The first step involves the reaction of 4-bromo-2-methyl-2H-1,2,3-triazole with difluoromethylmagnesium bromide in dichloromethane. The second step involves the reaction of the resulting intermediate with sodium azide in dichloromethane to form 4-BDFM-2M-2H-1,2,3-T. This method of synthesis has been proven to be efficient and cost-effective, and is suitable for large-scale production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-(difluoromethyl)-2-methyl-2H-1,2,3-triazole involves the reaction of 4-bromo-5-(chloromethyl)-2-methyl-2H-1,2,3-triazole with difluoromethyl magnesium bromide.", "Starting Materials": [ "4-bromo-5-(chloromethyl)-2-methyl-2H-1,2,3-triazole", "difluoromethyl magnesium bromide" ], "Reaction": [ "Add difluoromethyl magnesium bromide to a solution of 4-bromo-5-(chloromethyl)-2-methyl-2H-1,2,3-triazole in anhydrous ether", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water and extract the organic layer with ether", "Dry the organic layer over anhydrous magnesium sulfate", "Filter and concentrate the organic layer to obtain the desired product" ] }

CAS RN

2703774-40-5

Molecular Formula

C4H4BrF2N3

Molecular Weight

212

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.